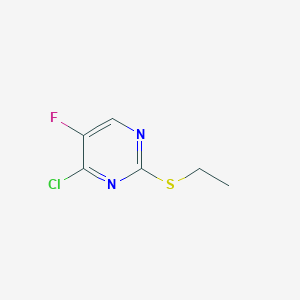

2-Ethylthio-4-chloro-5-fluoro-pyrimidine

CAS No.:

Cat. No.: VC13764813

Molecular Formula: C6H6ClFN2S

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6ClFN2S |

|---|---|

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 4-chloro-2-ethylsulfanyl-5-fluoropyrimidine |

| Standard InChI | InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 |

| Standard InChI Key | PZTXHQIAXSYJQN-UHFFFAOYSA-N |

| SMILES | CCSC1=NC=C(C(=N1)Cl)F |

| Canonical SMILES | CCSC1=NC=C(C(=N1)Cl)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-ethylthio-4-chloro-5-fluoro-pyrimidine is C₆H₆ClFN₂S, with a molecular weight of 204.64 g/mol. Key structural features include:

-

Pyrimidine backbone: Aromatic ring system with nitrogen atoms at positions 1 and 3.

-

Substituents:

-

2-Ethylthio group: A sulfur atom bonded to an ethyl chain, enhancing lipophilicity.

-

4-Chloro and 5-fluoro groups: Electron-withdrawing halogens that influence electronic distribution and reactivity.

-

Physical Properties

While experimental data for this compound is sparse, analogous fluoropyrimidines exhibit the following properties :

The logP (octanol-water partition coefficient) is projected to be 2.1–2.5, indicating moderate hydrophobicity due to the ethylthio group .

Synthetic Methodologies

Nucleophilic Substitution from Halogenated Precursors

A common route to synthesize substituted pyrimidines involves sequential halogenation and thioether formation. For example:

-

Chlorination and Fluorination:

-

Thioether Introduction:

Example Reaction Scheme:

Cyclocondensation Approaches

Fluorinated pyrimidines can also be synthesized via cyclocondensation of fluorinated building blocks. A study demonstrated the use of potassium 2-cyano-2-fluoroethenolate with amidines to construct fluoropyrimidine cores . Adapting this method:

-

React ethyl thioamide with the fluorinated precursor.

-

Cyclize under mild conditions (e.g., 60°C, 12 h) to form the pyrimidine ring.

Yield Optimization:

-

Triethylamine improves reaction efficiency by scavenging HCl .

-

Solvents like dichloromethane or tetrahydrofuran (THF) enhance solubility of intermediates .

Reactivity and Functionalization

Site-Selective Reactions

The chloro and ethylthio groups serve as handles for further derivatization:

-

Chloro at Position 4: Undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions .

-

Ethylthio at Position 2: Susceptible to oxidation to sulfone (-SO₂C₂H₅) or displacement by stronger nucleophiles (e.g., azides) .

Electronic Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume